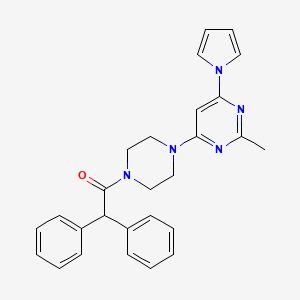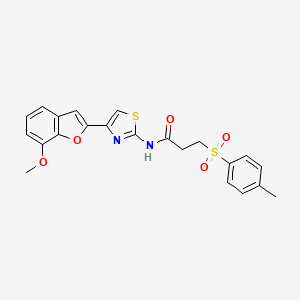
3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride is a chemical compound with the CAS Number: 2247106-82-5 . It has a molecular weight of 222.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O.ClH/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14;/h2-8H,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 222.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Antibacterial Activity Studies
- Synthesis of Alkoxy Isoindole-1,3-diones and Tetra-Azabenzo(f)azulenes : The reaction of 3-Methylpyrazol-5-one with substituted benzaldehydes, including compounds similar to 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride, was explored. This reaction produced compounds with potential antibacterial properties against various bacterial strains (Ahmed et al., 2006).
Chemosensors for pH Discrimination
- Development of Biocompatible Chemosensors : Compounds structurally related to 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride were used to create fluorescent chemosensors. These sensors can discriminate between normal cells and cancer cells based on pH differences, showing potential in cancer detection (Dhawa et al., 2020).
Anti-HIV Agent Development
- Structure-Activity Relationship of Phenylpyrazole Derivatives : Research in this area involved derivatives of phenylpyrazole, similar to 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride, for the development of novel anti-HIV agents. These studies emphasize the potential of such compounds in treating HIV (Mizuhara et al., 2013).
Synthesis of Novel Compounds
- Synthesis of Tetrahydroisoquinolin-4-ols : The reactivity of benzaldehydes with azomethine ylides was studied, leading to the synthesis of compounds like 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride. These studies contribute to the broader understanding of the synthetic pathways and potential applications of such compounds (Moshkin & Sosnovskikh, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14;/h2-8H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMVOWHQKQNENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2470842.png)

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)




![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)
![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)
